molecular formula C21H17ClF3N5O3 B2396109 5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-46-7

5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B2396109
CAS-Nummer: 865659-46-7
Molekulargewicht: 479.84
InChI-Schlüssel: XIUGCASVZVZZTL-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 3,5-dihydro-4H-imidazol-4-one class, characterized by a heterocyclic core with fused aromatic and piperazine substituents. Its structure includes:

  • A piperazinyl moiety linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, which enhances lipophilicity and receptor-binding specificity. The trifluoromethyl and chloro groups likely improve resistance to oxidative metabolism .

Eigenschaften

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O3/c22-14-9-13(21(23,24)25)10-26-18(14)29-3-5-30(6-4-29)20-27-15(19(31)28-20)7-12-1-2-16-17(8-12)33-11-32-16/h1-2,7-10H,3-6,11H2,(H,27,28,31)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGCASVZVZZTL-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CC4=CC5=C(C=C4)OCO5)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=N/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C21H17ClF3N5O
  • Molecular Weight : 439.83 g/mol
  • CAS Number : 865659-46-7

This compound features a benzodioxole moiety and a piperazine ring, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds similar to the one exhibit significant antitumor properties. For instance, analogs have shown effectiveness in inhibiting tumor growth in various cancer models. A study demonstrated that related compounds effectively inhibited c-Src and Abl enzymes at low nanomolar concentrations, showcasing high selectivity over other kinases .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar derivatives have been tested against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results . The presence of the benzodioxole and piperazine functionalities enhances the likelihood of antimicrobial effects.

Neurochemical Effects

Preliminary studies indicate that compounds with similar structures may interact with neurochemical pathways. For example, benzodioxole derivatives have been associated with modulation of serotonin receptors, which could implicate them in mood regulation and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered neurochemical signaling, impacting mood and behavior.
  • Antimicrobial Action : The structural components allow for disruption of microbial cell walls or interference with metabolic pathways.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of related compounds in xenograft models. The results indicated a significant reduction in tumor size and increased survival rates among treated groups compared to controls .

Study 2: Antimicrobial Testing

In another research effort, derivatives of the compound were tested for antimicrobial activity using disk diffusion methods against E. coli and C. albicans. The results showed that certain analogs exhibited zones of inhibition comparable to standard antibiotics, suggesting potential as therapeutic agents .

Research Findings Summary Table

Activity TypeEffectivenessReference
AntitumorSignificant growth inhibition
AntimicrobialEffective against S. aureus and C. albicans
NeurochemicalModulation of serotonin receptors

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The pyrazolo[1,5-a]pyrimidine scaffold, which this compound is part of, has been recognized for its ability to inhibit various cancer cell lines.

Case Study: Anticancer Screening

A study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant cytotoxicity against several cancer types, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .

Enzyme Inhibition

The compound has also shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways.

Cholinesterase Inhibition

Research indicates that compounds similar to 5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one demonstrate selective inhibitory activity against cholinesterase enzymes. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM) Remarks
Acetylcholinesterase157.31Moderate inhibitory activity
Butyrylcholinesterase46.42Comparable to standard inhibitors like physostigmine .

Photophysical Properties

The compound's structure allows it to exhibit significant photophysical properties, making it a candidate for applications in material science and phototherapy.

Research Insights

Studies have explored the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, highlighting their utility not only in medicinal chemistry but also in developing materials with desirable optical properties . The ability to modify these compounds opens avenues for creating new materials with specific light absorption and emission characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Key References
Target Compound 1,3-Benzodioxole, 3-chloro-5-(trifluoromethyl)pyridinyl-piperazinyl ~588.8* Not explicitly reported (structural analogs suggest kinase inhibition or antimicrobial potential)
5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one (CAS 448229-93-4) 2,6-Dimethylmorpholino 307.3 Kinase inhibition (e.g., DYRK1A inhibition in Leucettine L41 analogs)
Fenamidone (4H-Imidazol-4-one derivative) Methylthio, phenylamino 335.4 Fungicide (EPA-approved for agricultural use)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxole, tert-butyl 284.3 Anticonvulsant activity (reported in pyrazole derivatives)
Leucettine L41 [(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(phenylamino)-3,5-dihydro-4H-imidazol-4-one] Phenylamino 307.3 Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor

*Calculated based on (C₃₄H₄₄N₄O₃S, MW 588.8) with analogous substitution patterns.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 3-chloro-5-(trifluoromethyl)pyridinyl-piperazinyl group in the target compound distinguishes it from morpholino (e.g., CAS 448229-93-4) or phenylamino (e.g., Leucettine L41) derivatives. This substitution may enhance binding to kinases or microbial targets due to increased steric bulk and electron-withdrawing properties . Methylenedioxy vs. Simple Aromatic Groups: Compounds with 1,3-benzodioxole (e.g., target compound, Leucettine L41) exhibit improved metabolic stability compared to phenyl or pyridinyl analogs, as seen in antifungal and kinase inhibitor studies .

Pharmacological Profiles: Fenamidone (EPA-approved fungicide) lacks the benzodioxole moiety but shares the imidazolone core. Its methylthio and phenylamino groups confer specificity for fungal cytochrome bc1 complexes, highlighting how minor structural changes redirect activity . Leucettine L41 demonstrates that phenylamino substitution at position 2 of the imidazolone core enables kinase inhibition, whereas the target compound’s piperazinyl-pyridinyl group may favor antimicrobial or antiviral applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step condensation and coupling reactions, as seen in (pyrazole derivatives) and (imidazolone intermediates). Its piperazinyl-pyridinyl linkage may require palladium-catalyzed cross-coupling, similar to Example 15 in .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions requiring precise control of intermediates. A typical strategy includes:

  • Core formation : Construct the imidazolone core via cyclization of thiourea derivatives under basic conditions (e.g., KOH/EtOH) .
  • Piperazine-pyridine coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine moiety .
  • Benzodioxole incorporation : Employ Knoevenagel condensation to append the benzodioxol-5-ylmethylene group .
    Optimization : Apply factorial design (e.g., Taguchi or fractional factorial methods) to test variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies critical factors for yield and purity .

Basic: What spectroscopic and computational methods are recommended for structural validation?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the imidazolone core and substituent connectivity. 19F^{19}\text{F}-NMR verifies trifluoromethyl group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).
  • DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to resolve ambiguities in tautomeric forms .

Basic: How should initial biological activity screening be designed to prioritize targets?

  • In vitro panels : Screen against kinase, GPCR, and ion channel libraries using fluorescence polarization or TR-FRET assays. Prioritize targets with IC50_{50} < 10 µM .
  • Cytotoxicity profiling : Use MTT assays on HEK293 and HepG2 cell lines to assess selectivity windows .
  • Metabolic stability : Evaluate microsomal half-life (human/rat liver microsomes) to flag rapid degradation .

Advanced: How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time to minimize variability .
  • Orthogonal validation : Confirm hits using SPR (binding kinetics) and ITC (thermodynamic profiling) to distinguish true target engagement from assay artifacts .
  • Meta-analysis : Apply hierarchical clustering or PCA to historical datasets, identifying outliers linked to buffer composition (e.g., DMSO tolerance) .

Advanced: What computational strategies predict binding modes and guide SAR studies?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with homology-built targets (e.g., kinases). Focus on π-π stacking between benzodioxole and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of predicted poses. Calculate binding free energy (MM/PBSA) to rank derivatives .
  • QSAR modeling : Develop 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors from aligned analogs .

Advanced: How can reaction scalability be improved while maintaining enantiomeric purity (if applicable)?

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Flow chemistry : Implement continuous processing for exothermic steps (e.g., nitration), reducing batch variability and improving heat dissipation .
  • DoE-guided optimization : Use central composite design to balance temperature, pressure, and residence time for >90% yield and >98% purity .

Advanced: What strategies mitigate off-target effects identified in phenotypic screens?

  • Proteome-wide profiling : Perform thermal shift assays (CETSA) to map unintended protein interactions .
  • Fragment-based deconstruction : Synthesize truncated analogs (e.g., removing benzodioxole) to isolate pharmacophore contributions .
  • CRISPR-Cas9 validation : Knock out putative off-targets (e.g., cytochrome P450s) and reassay to confirm mechanism .

Advanced: How can AI/ML accelerate the discovery of derivatives with improved pharmacokinetics?

  • Generative models : Train VAEs or GANs on ChEMBL data to propose analogs with enhanced solubility (LogP < 3) and permeability (Madin-Darby permeability > 1 × 106^{-6} cm/s) .
  • ADMET prediction : Use tools like ADMETlab 2.0 to prioritize compounds with favorable CYP inhibition profiles and low hERG liability .
  • Active learning : Integrate Bayesian optimization to iteratively select compounds for synthesis based on multi-parameter objectives (e.g., potency + metabolic stability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.